molecular formula C11H13ClN4O B280223 (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B280223
M. Wt: 252.7 g/mol
InChI Key: CTOYTEKYAZHWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone works by binding to the von Hippel-Lindau (VHL) protein, which is responsible for the degradation of HIF-1α. By binding to VHL, this compound stabilizes HIF-1α and prevents its degradation, leading to inhibition of HIF-1α activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit HIF-1α activity in various cell types, including cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke.

Advantages and Limitations for Lab Experiments

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for HIF-1α inhibition. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone. One area of interest is the development of more soluble and less toxic analogs of this compound. In addition, further studies are needed to fully understand the mechanisms underlying this compound's anti-inflammatory and neuroprotective effects. Finally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory disorders, warrant further investigation.

Synthesis Methods

The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 1-ethyl-3-(dimethylamino)prop-2-en-1-one in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the activity of a protein called hypoxia-inducible factor 1 alpha (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia, or low oxygen levels. Inhibition of HIF-1α has been shown to have therapeutic potential in a variety of diseases, including cancer, ischemic heart disease, and inflammatory disorders.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.7 g/mol

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-(1-ethylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H13ClN4O/c1-4-15-6-5-9(14-15)11(17)16-8(3)10(12)7(2)13-16/h5-6H,4H2,1-3H3

InChI Key

CTOYTEKYAZHWFS-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)N2C(=C(C(=N2)C)Cl)C

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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